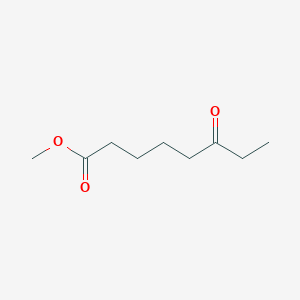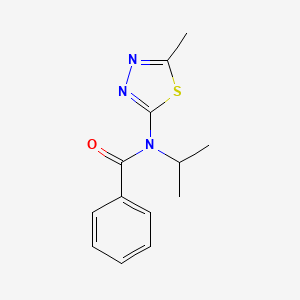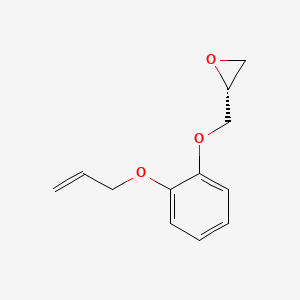
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is a synthetic organic compound that features a phenoxy group, an oxazolidine ring, and a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Group: This can be achieved by reacting a phenol derivative with an appropriate halogenated compound under basic conditions.
Construction of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound.
Coupling of the Phenoxy and Oxazolidine Units: The final step involves coupling the phenoxy group with the oxazolidine ring through a propanone linker, often using a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Employing methods like recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino alcohols or other reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism by which 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
相似化合物的比较
Similar Compounds
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)ethanone: Similar structure but with an ethanone backbone.
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
87757-24-2 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H15NO4/c1-9(12(15)13-7-2-8-16-13)17-11-5-3-10(14)4-6-11/h3-6,9,14H,2,7-8H2,1H3 |
InChI 键 |
YYWRAQDSZDUDFU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
![2-{1-[(Prop-2-en-1-yl)oxy]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B8642970.png)



![[4-(6-Methoxy-pyridin-3-yl)-4-oxo-butyl]-carbamic Acid tert-Butyl Ester](/img/structure/B8642983.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylurea](/img/structure/B8642993.png)
![5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B8643030.png)



![4-Bromo-1-[(methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8643070.png)
